D-间酪氨酸

描述

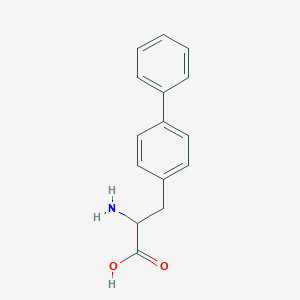

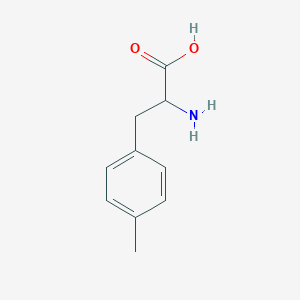

D-m-Tyrosine is a non-essential amino acid that can be synthesized within the body from another amino acid, phenylalanine . It contains a phenol side chain, which gives it unique chemical properties that are vital to its roles in the body . D-Tyrosine negatively regulates melanin synthesis by inhibiting tyrosinase activity .

Synthesis Analysis

In a study, dipeptide synthesis was performed with tyrosine and methionine in the presence of triazine. Then, tripeptides were prepared by the same method with valine and alanine amino acids. New methacrylate monomers were synthesized by the reaction of phenolic OH of tyrosine in tripeptides and methacryloyl chloride .Molecular Structure Analysis

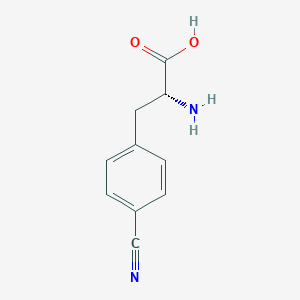

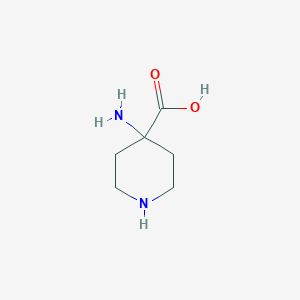

D-m-Tyrosine contains total 24 bond(s); 13 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 primary amine(s) (aliphatic), 1 hydroxyl group(s), and 1 aromatic hydroxyl(s) .Physical And Chemical Properties Analysis

The molecular weight of tyrosine is approximately 181.19 g/mol . Tyrosine is sparingly soluble in water . The melting point of tyrosine is around 343 °C .科学研究应用

在认知和身体表现中的作用

- 压力下的认知增强: 酪氨酸补充剂可以增强认知表现,特别是在压力大或认知要求高的环境中。这种作用可能是由于酪氨酸是多巴胺和去甲肾上腺素的前体,而多巴胺和去甲肾上腺素是参与认知功能的神经递质。酪氨酸补充剂的有效性似乎取决于神经递质功能的完整性及其抵消暂时性神经递质耗竭的能力 (Jongkees 等,2015)。

毒性和环境影响

- 间酪氨酸毒性: 酪氨酸的前体苯丙氨酸的氧化会导致非蛋白异构体的形成,如间酪氨酸,这表明存在氧化应激。间酪氨酸的毒性与其掺入蛋白质、改变其正确构象以及作为植物竞争中的化学武器的作用有关。间酪氨酸水平升高与人类的各种疾病和衰老有关,表明其在疾病生理学中具有重要作用 (Tyminski 等,2021)。

对特定蛋白质和酶的研究

- 双特异性酪氨酸磷酸化调节激酶 1A (DYRK1A): DYRK1A 是一种激酶,参与人类恶性肿瘤和认知缺陷,如唐氏综合征和阿尔茨海默病。靶向 DYRK1A 的药理抑制剂的开发强调了其潜在的治疗价值。对抑制 DYRK1A 活性的合成新型杂环分子的研究突出了该酶在生物过程和疾病治疗中的重要性 (Nguyen 等,2017)。

酪氨酸激酶抑制剂在疾病治疗中的应用

- 癌症治疗: 酪氨酸激酶在致癌过程中起着核心作用,使其成为癌症治疗的有希望的靶点。酪氨酸激酶抑制剂的开发显示出令人印象深刻的抗癌作用,伊马替尼是其在治疗慢性髓细胞白血病中取得成功的著名例子。这项研究表明酪氨酸激酶抑制剂在肿瘤学中的广泛潜力 (Madhusudan & Ganesan,2004)。

氨基酸在疾病机制中的作用

- 黑色素瘤中的氨基酸依赖性: 特定的氨基酸依赖性,如对酪氨酸和苯丙氨酸的依赖性,可以调节黑色素瘤细胞的细胞行为。限制这些氨基酸会触发代谢和信号传导改变,从而抑制肿瘤侵袭并诱导细胞凋亡,为靶向代谢途径以进行癌症治疗提供了见解 (Fu & Meadows,2007)。

作用机制

Target of Action

D-m-Tyrosine primarily targets tyrosine hydroxylase , an enzyme that catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA) . It also interacts with receptor tyrosine kinases (RTKs) , which are transmembrane cell-surface proteins that act as signal transducers . These targets play crucial roles in various cellular processes, including growth, motility, differentiation, and metabolism .

Mode of Action

D-m-Tyrosine interacts with its targets by inhibiting the activity of tyrosine hydroxylase . This inhibition disrupts the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to DOPA . In the case of RTKs, D-m-Tyrosine may influence their activation and downstream signaling pathways .

Biochemical Pathways

D-m-Tyrosine affects several biochemical pathways. It serves as a starting point for the production of a variety of structurally diverse natural compounds in organisms, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and more . It is also involved in the synthesis of epinephrine, thyroid hormones, and melanin .

Result of Action

The molecular and cellular effects of D-m-Tyrosine’s action are diverse, reflecting its involvement in various biochemical pathways. For instance, it plays a role in the synthesis of essential hormones and neurotransmitters . It also contributes to the production of melanin, the pigment responsible for hair and skin color .

Action Environment

The action, efficacy, and stability of D-m-Tyrosine can be influenced by various environmental factors. For example, bacterial tyrosinases, which are enzymes that catalyze the oxidation of tyrosine, have been found to possess biochemical characteristics that make them more suited to applications requiring special operational conditions such as alkaline pH, high or low temperature, the presence of organic solvents, and the presence of inhibitors .

安全和危害

生化分析

Biochemical Properties

D-m-Tyrosine plays a crucial role in various biochemical reactions. It is involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The compound interacts with several enzymes, including tyrosine hydroxylase, which catalyzes the conversion of D-m-Tyrosine to DOPA (dihydroxyphenylalanine). This interaction is essential for the production of catecholamines, which are vital for numerous physiological functions .

Additionally, D-m-Tyrosine interacts with proteins such as tyrosine kinases, which phosphorylate tyrosine residues on target proteins, thereby modulating signal transduction pathways. The nature of these interactions involves the binding of D-m-Tyrosine to the active sites of these enzymes and proteins, influencing their activity and function .

Cellular Effects

D-m-Tyrosine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, D-m-Tyrosine can affect the MAPK (mitogen-activated protein kinase) pathway, which is involved in cell proliferation, differentiation, and apoptosis . By altering the phosphorylation status of key proteins in this pathway, D-m-Tyrosine can impact cellular responses to external stimuli.

Moreover, D-m-Tyrosine has been shown to influence gene expression by acting as a substrate for enzymes involved in epigenetic modifications. This can lead to changes in the expression of genes related to cell growth, differentiation, and metabolism .

Molecular Mechanism

The molecular mechanism of D-m-Tyrosine involves its interactions with various biomolecules at the molecular level. D-m-Tyrosine binds to the active sites of enzymes such as tyrosine hydroxylase and tyrosine kinases, modulating their activity. This binding can result in either the activation or inhibition of these enzymes, depending on the specific context and cellular environment .

Furthermore, D-m-Tyrosine can influence gene expression by serving as a substrate for enzymes that catalyze epigenetic modifications, such as DNA methyltransferases and histone acetyltransferases. These modifications can alter the chromatin structure and regulate the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-m-Tyrosine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that D-m-Tyrosine is relatively stable under controlled conditions, but it can undergo degradation in the presence of certain enzymes and environmental factors . The half-life of D-m-Tyrosine in laboratory settings is influenced by factors such as pH, temperature, and the presence of other biomolecules.

Long-term studies have indicated that D-m-Tyrosine can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression. These effects can persist even after the compound has been metabolized or degraded .

Dosage Effects in Animal Models

The effects of D-m-Tyrosine vary with different dosages in animal models. At low doses, D-m-Tyrosine has been shown to enhance cognitive function and reduce stress-induced behavioral deficits in rodents . At high doses, D-m-Tyrosine can exhibit toxic effects, including disruptions in neurotransmitter balance and oxidative stress .

Threshold effects have been observed, where the beneficial effects of D-m-Tyrosine are only apparent within a specific dosage range. Beyond this range, the compound can induce adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

D-m-Tyrosine is involved in several metabolic pathways, including the synthesis of catecholamines and thyroid hormones. The compound is metabolized by enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase, which convert it into intermediate metabolites like DOPA and subsequently into neurotransmitters and hormones .

These metabolic pathways are essential for maintaining physiological homeostasis and are tightly regulated by various cofactors and feedback mechanisms. D-m-Tyrosine can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

D-m-Tyrosine is transported and distributed within cells and tissues through specific transporters and binding proteins. In hepatocytes, D-m-Tyrosine is transported from the plasma, synthesized from phenylalanine, or released during protein turnover . The compound can be actively transported across cell membranes by amino acid transporters, ensuring its availability for metabolic processes.

The distribution of D-m-Tyrosine within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its localization and accumulation .

Subcellular Localization

The subcellular localization of D-m-Tyrosine is critical for its activity and function. D-m-Tyrosine can be localized in the cytoplasm, nucleus, and other cellular compartments, depending on the presence of targeting signals and post-translational modifications . For example, enzymes involved in the synthesis of catecholamines are often localized in the cytoplasm and mitochondria, where D-m-Tyrosine can interact with them to facilitate neurotransmitter production .

The localization of D-m-Tyrosine within specific subcellular compartments can influence its interactions with other biomolecules and its overall biochemical activity .

属性

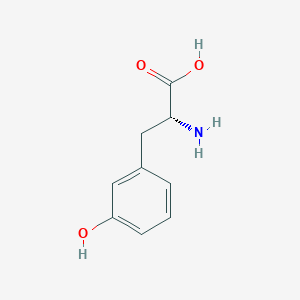

IUPAC Name |

(2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKXXXDKRQWDET-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601019808 | |

| Record name | D-m-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32140-49-1 | |

| Record name | D-m-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32140-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-m-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601019808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Phenylalanine, 3-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does D-m-Tyrosine interact with L-aromatic amino acid decarboxylase (Dopa decarboxylase), and what is the significance of its structure in this interaction?

A1: D-m-Tyrosine acts as an inhibitor of L-aromatic amino acid decarboxylase (Dopa decarboxylase), a key enzyme involved in the biosynthesis of dopamine and other neurotransmitters []. The research highlights the importance of stereochemistry for inhibitory potency. Specifically, the (+)-(E)-2,3-methano-m-tyrosine, a structural analog of D-m-tyrosine with a cyclopropane ring, exhibits significantly higher inhibitory activity (Ki = 22 μM) compared to D-m-tyrosine itself (Ki = 49 μM) []. This suggests that the specific spatial arrangement of the (+)-(E)-2,3-methano-m-tyrosine molecule allows for more effective binding to the active site of Dopa decarboxylase, leading to enhanced inhibition.

A2: Yes, research indicates that D-m-Tyrosine can act as a substrate for dopa/tyrosine sulphotransferase, an enzyme found in HepG2 human hepatoma cells []. This enzyme catalyzes the transfer of a sulfate group from a donor molecule (3'-phosphoadenosine 5'-phosphosulfate) to D-m-Tyrosine, resulting in its sulfation []. Interestingly, this enzyme displays stereoselectivity, preferring D-isomers of dopa and tyrosine over their L-counterparts [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。